molecular formula C6H16OS B1254696 Triethylsulfonium hydroxide

Triethylsulfonium hydroxide

Cat. No.: B1254696
M. Wt: 136.26 g/mol
InChI Key: CMVMIINFAMSMPS-UHFFFAOYSA-N
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Description

Triethylsulfonium hydroxide is a sulfonium-based ionic liquid (IL) characterized by the triethylsulfonium cation paired with a hydroxide anion. TesTFSI is a room-temperature ionic liquid (RTIL) with applications in electrochemistry due to its high ionic conductivity and thermal stability . It is synthesized via reactions involving triethylsulfonium iodide or bromide and lithium bis(trifluoromethylsulfonyl)imide . Key properties include:

  • Molecular formula: C₈H₁₅F₆NO₄S₃
  • Thermal stability: Decomposition onset (T5%) at 278°C and peak decomposition (TDTG) at 333°C .
  • Toxicity: Classified as hazardous (Acute Tox. 3 Oral, Aquatic Chronic 3) with a WGK 3 rating, indicating severe environmental toxicity .

Properties

Molecular Formula

C6H16OS

Molecular Weight

136.26 g/mol

IUPAC Name

triethyl(hydroxy)-λ4-sulfane

InChI

InChI=1S/C6H16OS/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

CMVMIINFAMSMPS-UHFFFAOYSA-N

Canonical SMILES

CCS(CC)(CC)O

Synonyms

iodide of triethylsulfonium
triethylsulfonium
triethylsulfonium bromide
triethylsulfonium hydroxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonium and Onium Compounds

Sulfonium-Based Ionic Liquids

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide (DemsTFSI, CAS 792188-85-3)
  • Thermal stability : Higher decomposition onset (T5% = 283°C) and peak decomposition (TDTG = 343°C) compared to TesTFSI, suggesting slightly improved thermal resilience .
Triethylsulfonium iodide (CAS 1829-92-1)
  • A precursor for synthesizing TesTFSI, this compound is less thermally stable and primarily used in alkylation reactions .

Ammonium and Phosphonium Ionic Liquids

Benzyltrimethylammonium TFSI (BmaTFSI)
  • Thermal stability : T5% = 410°C, TDTG = 485°C, significantly higher than sulfonium ILs due to stronger cation-anion interactions .
  • Applications : Preferred in high-temperature electrochemical systems.
Tetrabutylphosphonium hydroxide (CAS 14518-69-5)
  • Properties : A phosphonium-based IL with high basicity, used in catalysis and polymer stabilization. Unlike sulfonium ILs, phosphonium derivatives exhibit lower toxicity but higher viscosity .

Hydroxide Counterion Comparisons

While direct data on triethylsulfonium hydroxide are sparse, hydroxide-containing ILs generally exhibit:

  • High basicity : Useful in CO₂ capture and organic synthesis.
  • Lower thermal stability : Hydroxide anions decompose at lower temperatures compared to TFSI or tetrafluoroborate anions .

Data Tables

Table 1: Thermal Stability of Selected Ionic Liquids

Compound T5% (°C) TDTG (°C) Key Applications
TesTFSI (Triethylsulfonium TFSI) 278 333 Electrochemistry
DemsTFSI (Diethylmethylsulfonium TFSI) 283 343 Polymer composites
BMPyrrolTFSI (Pyrrolidinium TFSI) 423 480 High-temperature ILs
BmaTFSI (Ammonium TFSI) 410 485 Energy storage

Table 2: Toxicity and Environmental Impact

Compound Acute Toxicity (Oral) Aquatic Toxicity WGK Rating
TesTFSI Category 3 Category 3 3
Tetrabutylphosphonium hydroxide Not classified Low 1
BMPyrrolTFSI Not classified Moderate 2

Key Research Findings

Thermal Performance : Sulfonium ILs (e.g., TesTFSI) exhibit lower thermal stability than ammonium or pyrrolidinium analogs, limiting their use in high-temperature applications .

Toxicity : Triethylsulfonium derivatives pose significant environmental risks, necessitating careful handling and disposal .

Synthetic Flexibility : Triethylsulfonium salts serve as intermediates for synthesizing ILs with tailored properties, such as enhanced conductivity or solubility .

Q & A

Q. What are the established synthesis routes for triethylsulfonium hydroxide, and what methodological considerations are critical for reproducibility?

this compound can be synthesized via alkylation of sulfides with alkyl halides in aqueous or alcoholic media. For example, triethylsulfonium bromide is prepared by refluxing ethyl sulfide with ethyl bromide in ethanol-water mixtures, achieving ~30% conversion . Adapting this method to hydroxide forms requires anion exchange (e.g., using AgOH or ion-exchange resins). Key considerations include:

  • Reaction time and temperature : Prolonged reflux (≥20 hours) ensures higher yields but risks hydrolysis.
  • Solvent selection : Ethanol-water mixtures balance solubility and reactivity.
  • Purification : Washing with benzene removes unreacted sulfide, while aqueous phases are concentrated under reduced pressure .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Titration : Ionic bromide and acidity titrations (using AgNO₃ and NaOH) confirm halide content and hydroxide concentration .
  • NMR spectroscopy : ¹H and ¹³C NMR identify ethyl group environments (δ ~1.3 ppm for CH₃, δ ~3.2 ppm for S-CH₂).
  • Elemental analysis : Validates C, H, S, and O content.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How does the stability of this compound vary under different storage conditions?

this compound is hygroscopic and prone to hydrolysis. Storage recommendations include:

  • Temperature : Below 4°C in airtight containers to minimize moisture absorption.
  • Solvent stabilization : Storing in anhydrous ethanol or acetonitrile reduces decomposition.
  • Light exposure : Amber glass containers prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in thermodynamic data, such as enthalpy of neutralization for this compound?

Discrepancies between experimental and theoretical enthalpy values (e.g., -64 kJ/mol vs. -57 kJ/mol in NaOH neutralization studies) arise from:

  • Heat loss : Calorimeter design flaws (e.g., Styrofoam insulation inefficiency) .
  • Reaction completeness : Incomplete mixing or side reactions (e.g., hydrolysis) skew measurements. Mitigation involves:
  • Control experiments : Baseline corrections for solvent evaporation.
  • High-precision calorimetry : Adiabatic calorimeters with real-time temperature monitoring .

Q. How can computational models predict the reactivity of this compound in ionic liquid systems?

Density functional theory (DFT) simulations model:

  • Anion interactions : Hydroxide ion pairing with sulfonium cations affects solubility and conductivity.
  • Solvent effects : Dielectric constant adjustments in ethanol-water mixtures predict solvation dynamics. Validation requires cross-referencing with experimental conductivity measurements and X-ray crystallography .

Q. What methodologies optimize this compound’s catalytic efficiency in organic transformations (e.g., alkylation or ring-opening reactions)?

Key parameters include:

  • Substrate scope : Testing with aryl halides or epoxides to assess regioselectivity.
  • Reaction medium : Ionic liquids enhance stability compared to polar aprotic solvents.
  • Kinetic studies : Monitoring reaction progress via GC-MS or in situ IR spectroscopy .

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